Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Butenoate Moiety: This step involves the condensation of the oxazolidinone intermediate with an ethyl ester of a suitable unsaturated acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the butenoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate: can be compared with other oxazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H17NO5/c1-2-21-15(19)9-8-14(18)17-13(11-22-16(17)20)10-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 |
InChI Key |
XWPSKXVHZXKCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.